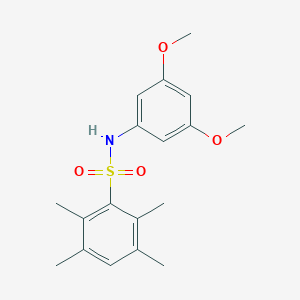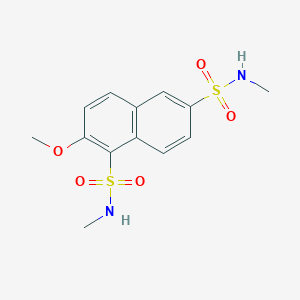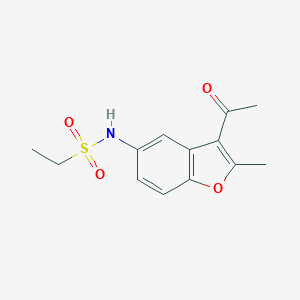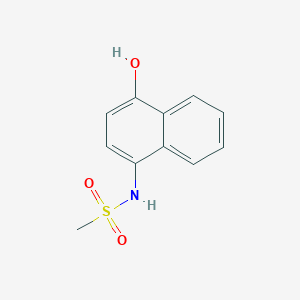homocysteine](/img/structure/B229749.png)
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine (abbreviated as BrNAMH) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in regulating the levels of S-adenosylhomocysteine (SAH) in the body. SAH is a byproduct of many cellular processes, and its accumulation can lead to various health problems. BrNAMH has been shown to have a high affinity for SAHH, making it a promising tool for studying the biochemical and physiological effects of SAH.
Wirkmechanismus
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine exerts its inhibitory effects on SAHH by binding to the active site of the enzyme and preventing the hydrolysis of SAH. This leads to an accumulation of SAH, which can inhibit the activity of various methyltransferases and other enzymes that depend on S-adenosylmethionine (SAM) as a cofactor. The exact mechanism by which SAH exerts its effects is still under investigation, but it is thought to involve changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
The accumulation of SAH caused by SAHH inhibition has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to changes in DNA methylation and histone modification, which can alter gene expression patterns and contribute to the development of various diseases. It can also lead to changes in cellular metabolism and oxidative stress, which can damage cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine in scientific research is its high potency and specificity for SAHH. This allows researchers to selectively inhibit SAHH and study the effects of SAH accumulation on various biological processes. However, the use of N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine also has some limitations. For example, it can be toxic to cells at high concentrations, and its effects on other enzymes and pathways may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine and its applications in scientific research. Some possible areas of investigation include:
- Further characterization of the biochemical and physiological effects of SAH accumulation in different cell types and tissues.
- Development of new inhibitors of SAHH with improved potency and specificity.
- Investigation of the role of SAHH and SAH in the development and progression of various diseases, such as cancer, cardiovascular disease, and neurological disorders.
- Development of new therapeutic strategies based on SAHH inhibition and SAH modulation.
- Investigation of the effects of SAHH inhibition on the gut microbiome and its potential role in the development of various diseases.
Synthesemethoden
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalene sulfonyl chloride with homocysteine thiolactone. The resulting intermediate is then treated with methyl iodide to yield N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine. The purity of the final product can be improved by recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine has been used in a wide range of scientific studies to investigate the role of SAHH and SAH in various biological processes. For example, it has been used to study the effects of SAHH inhibition on DNA methylation, histone modification, and gene expression. It has also been used to investigate the role of SAH in regulating the activity of methyltransferases, which are enzymes that play a critical role in epigenetic regulation.
Eigenschaften
Molekularformel |
C15H16BrNO4S2 |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO4S2/c1-22-9-8-13(15(18)19)17-23(20,21)14-7-6-12(16)10-4-2-3-5-11(10)14/h2-7,13,17H,8-9H2,1H3,(H,18,19) |
InChI-Schlüssel |
NKDDXNNITUYCGY-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Kanonische SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)


![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)